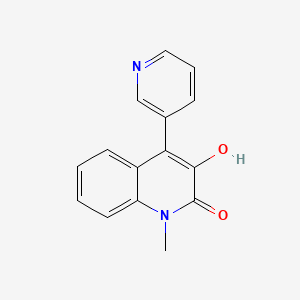

3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-hydroxy-1-methyl-4-pyridin-3-ylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-12-7-3-2-6-11(12)13(14(18)15(17)19)10-5-4-8-16-9-10/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVBDHNUVOOIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.

Methylation and Hydroxylation: Methylation of the quinoline core is achieved using methylating agents like methyl iodide. Hydroxylation is performed using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methyl iodide, pyridine derivatives.

Major Products Formed:

Oxidation: Hydroxylated quinolines, quinone derivatives.

Reduction: Reduced quinolines, hydroquinones.

Substitution: Methylated quinolines, substituted pyridines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinolinones, including 3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one, exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

Research indicates that quinolinone derivatives can inhibit cancer cell proliferation. In particular, this compound has been studied for its ability to induce apoptosis in specific cancer cell lines, showcasing its potential as an anticancer agent . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Inhibition of Enzymatic Activity

This compound has also been identified as a potent inhibitor of various enzymes linked to disease processes, including aldosterone synthase. Such inhibition can have therapeutic implications in conditions like hypertension and heart failure .

Synthetic Organic Chemistry Applications

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It has been employed in the synthesis of more complex structures through various chemical reactions, including cyclization and functionalization processes. For example, it can react with propargylic alcohols to yield pyrano[3,2-c]quinolones and furo[3,2-c]quinolones, which are valuable intermediates in drug development .

Multi-target Drug Design

The unique structure of this compound allows it to function as a multi-target agent. This is particularly advantageous in polypharmacology, where targeting multiple pathways can enhance therapeutic efficacy and reduce resistance development in diseases like cancer .

Case Studies

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.

Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structural analogs and their properties:

Structure-Activity Relationships (SAR)

- Position 3 : Electrophilic substituents (e.g., carbonyl, nitro) enhance antimicrobial activity by interacting with bacterial DNA topoisomerases .

- Position 4 : Aromatic/heteroaromatic groups (e.g., pyridin-3-yl) improve pharmacokinetic properties and target specificity .

- Position 1 : Methyl/ethyl groups reduce metabolic degradation compared to unsubstituted analogs .

Physicochemical Properties

| Property | 3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one | 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one |

|---|---|---|

| Hydrogen bond donors | 1 (3-OH) | 2 (3-OH, 4-OH) |

| LogP | Estimated ~2.1 (moderate lipophilicity) | ~1.8 (higher polarity due to Cl/F) |

| Topological polar surface area (TPSA) | ~80 Ų | ~90 Ų |

| Bioavailability | Moderate (pyridine enhances solubility) | Low (high polarity limits membrane penetration) |

| References |

Biological Activity

3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one, a compound with the molecular formula C₁₅H₁₂N₂O₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound is characterized by a quinoline backbone with a hydroxyl group and a methyl group at specific positions. Its structural representation is as follows:

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 |

| Escherichia coli | ≤ 0.25 |

| Candida albicans | ≤ 0.25 |

| Mycobacterium tuberculosis | 6.8 |

These results suggest that the compound is particularly potent against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. A study indicated that it inhibits the growth of cancer cell lines at varying concentrations, demonstrating an IC₅₀ value of approximately 84.7 µM against MRC-5 human lung-derived fibroblasts . This suggests that while it may possess some cytotoxic effects, its selective action against cancer cells warrants further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. It is believed to inhibit mutant isocitrate dehydrogenase (mt-IDH) proteins, which are implicated in various cancers. This inhibition can disrupt metabolic pathways essential for cancer cell survival .

Case Studies

Several case studies have explored the therapeutic potential of quinolinone derivatives similar to this compound:

- Inhibition of Mycobacterium tuberculosis : The compound demonstrated inhibitory activity against Mycobacterium tuberculosis H37Ra, highlighting its potential use in treating tuberculosis infections .

- Antifungal Properties : The compound was also evaluated for antifungal activity against Candida albicans, showing promising results with low MIC values, suggesting its potential as an antifungal agent .

Q & A

What are the common synthetic routes for preparing 3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one?

Basic Research Question

A typical approach involves condensation reactions between substituted aldehydes and amines under reflux conditions. For example, carboxyaldehyde derivatives can react with guanidine hydrochloride in ethanolic KOH, followed by neutralization with HCl to yield quinolinone derivatives. Purification via crystallization (e.g., from DMF or ethanol) and characterization via IR (to confirm C=O and C=N bonds), NMR (to assign aromatic and methyl protons), and mass spectrometry (to verify molecular ions) are critical steps . Yields may vary (64–77%) depending on substituents and reaction optimization.

How can computational methods optimize the synthesis of quinolin-2(1H)-one derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations can model reaction pathways, identify intermediates, and predict energy barriers. For instance, Gaussian 16 and GaussView software enable the analysis of base-free aqueous synthesis mechanisms, reducing reliance on hazardous reagents (e.g., Skraup method). Computational screening of substituent effects on reaction kinetics can guide experimental design for greener protocols .

Which spectroscopic techniques are essential for characterizing quinolin-2(1H)-one derivatives?

Basic Research Question

Key methods include:

- IR spectroscopy : Identifies hydrogen-bonded C=O (1630–1660 cm⁻¹) and C=N (1620 cm⁻¹) stretches.

- ¹H NMR : Assigns methyl groups (δ 3.5–3.7 ppm), aromatic protons (δ 6.9–8.2 ppm), and exchangeable NH/OH signals.

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for M⁺) and fragmentation patterns.

Multi-technique correlation ensures structural accuracy .

How can overlapping NMR signals in quinolinone derivatives be resolved?

Advanced Research Question

2D NMR techniques (e.g., COSY, HSQC) and deuterium exchange experiments (D₂O) help deconvolute complex spectra. For example, broad NH/OH signals in DMSO-d₆ can be quenched with D₂O, simplifying aromatic region analysis. Variable-temperature NMR may also resolve dynamic tautomerism .

What strategies are used to investigate tautomeric forms of 3-hydroxyquinolin-2(1H)-ones?

Advanced Research Question

Tautomerism between keto-enol forms is studied via:

- X-ray crystallography : Determines dominant solid-state structures.

- UV-Vis spectroscopy : Tracks pH-dependent shifts in absorption spectra.

- Computational modeling : Predicts stability of tautomers using solvation models (e.g., PCM in DFT). Evidence for ester derivatives shows tautomer-dependent bioactivity .

How should antimicrobial activity assays be designed for quinolinone derivatives?

Basic Research Question

Standard protocols include:

- Broth microdilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria.

- Agar diffusion : Assess zone-of-inhibition sizes.

- Positive controls : Use established antibiotics (e.g., ciprofloxacin).

Compound solubility in DMSO and neutral pH adjustment are critical for reliable results .

What green chemistry principles apply to quinolinone synthesis?

Advanced Research Question

Replace toxic solvents (e.g., DMF) with water or ethanol. Computational tools can predict solvent compatibility and catalyst efficiency. For example, base-free aqueous conditions reduce waste, while microwave-assisted reactions improve energy efficiency. Lifecycle assessment (LCA) metrics quantify environmental impact .

How are reaction mechanisms for quinolinone formation elucidated?

Advanced Research Question

Mechanistic studies employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.